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Compound of Interest

Compound Name: ID-8

Cat. No.: B1674368 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
The ID-8 cell line is a widely utilized murine model for epithelial ovarian cancer. Originating

from C57BL/6 mouse ovarian surface epithelial cells that spontaneously transformed after

extended in vitro passaging, these cells are instrumental in preclinical research.[1] A key

advantage of the ID-8 model is its syngeneic nature, allowing for the study of ovarian cancer in

the context of a fully immunocompetent host, which is crucial for immuno-oncology research.[2]

[3] When injected intraperitoneally into C57BL/6 mice, ID-8 cells form tumors and ascites,

closely mimicking advanced human ovarian cancer.[1][2][4] This cell line is a valuable tool for

investigating tumor progression, metastasis, and the tumor microenvironment, as well as for

evaluating novel therapeutic strategies.[1]
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Characteristic Description

Organism Mouse (Mus musculus)

Strain C57BL/6

Tissue of Origin Ovary

Cell Type Epithelial-like

Growth Properties Adherent

Morphology Elongated, scattered adherent clusters.[4]

Biosafety Level 1

Cell Culture Protocol
Required Materials

Growth Medium:

High Glucose DMEM

4% Fetal Bovine Serum (FBS)

1X Insulin-Transferrin-Selenium (ITS)

1X Penicillin-Streptomycin (optional)

Reagents for Passaging:

Phosphate-Buffered Saline (PBS), sterile

0.25% Trypsin-EDTA or Accutase

Cryopreservation Medium:

Complete growth medium

10% Dimethyl Sulfoxide (DMSO)
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Culture Vessels:

T225 or other appropriate tissue culture flasks

96-well plates for assays

Thawing of Cryopreserved Cells
Rapidly thaw the vial of frozen cells in a 37°C water bath until a small amount of ice remains.

Disinfect the outside of the vial with 70% ethanol.

In a sterile laminar flow hood, transfer the cell suspension to a 15 mL conical tube containing

8-9 mL of pre-warmed complete growth medium.

Centrifuge the cell suspension at 300 x g for 3-5 minutes.[4]

Aspirate the supernatant containing the cryoprotectant and gently resuspend the cell pellet in

10-15 mL of fresh, pre-warmed complete growth medium.

Transfer the cell suspension to an appropriate culture flask (e.g., T225). It is recommended

to start with a larger flask as ID-8 cells proliferate rapidly.[4]

Incubate at 37°C in a humidified atmosphere with 5% CO2.

Routine Maintenance and Passaging
Culture cells at 37°C in a humidified incubator with 5% CO2.

Change the medium every 2-3 days.

When cells reach 80-90% confluency, they are ready for passaging.

Aspirate the culture medium and wash the cell monolayer twice with sterile PBS.

Add a sufficient volume of Trypsin-EDTA or Accutase to cover the cell monolayer (e.g., 10 mL

for a T225 flask) and incubate at 37°C for 3-5 minutes, or until cells detach.[4]

Neutralize the trypsin by adding an equal volume of complete growth medium.
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Gently pipette the cell suspension up and down to ensure a single-cell suspension.

Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 3-5 minutes.

Discard the supernatant and resuspend the cell pellet in fresh growth medium.

Plate the cells at a split ratio of 1:10 to 1:20 into new culture flasks.[4] ID-8 cells can be

passaged for approximately 10 passages without significant changes in their characteristics.

[4]

Cryopreservation
Follow steps 4-9 of the passaging protocol.

Resuspend the cell pellet in cold cryopreservation medium (complete growth medium with

10% DMSO) at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.

Aliquot the cell suspension into cryovials.

Place the cryovials in a controlled-rate freezing container (e.g., "Mr. Frosty") and store at

-80°C overnight.

Transfer the vials to liquid nitrogen for long-term storage.

Experimental Protocols
Proliferation Assay (CCK-8)
This protocol is adapted from a general Cell Counting Kit-8 (CCK-8) protocol and a study that

used ID-8 cells.[4][5][6][7]

Seed 2,000-5,000 ID-8 cells per well in 100 µL of complete growth medium in a 96-well plate.

Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.

Replace the medium with 100 µL of fresh medium containing the desired concentrations of

the test substance. Include appropriate vehicle controls.

Incubate for the desired time period (e.g., 24, 48, 72 hours).
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Add 10 µL of CCK-8 solution to each well.

Incubate the plate for 1-4 hours at 37°C.

Measure the absorbance at 450 nm using a microplate reader.

Cell viability is proportional to the absorbance.

Transwell Migration Assay
This protocol is based on a general Transwell migration assay and a study that utilized ID-8
cells.[4][8][9]

Seed ID-8 cells in a 6-well plate and grow to 80-90% confluency.

Starve the cells in serum-free medium for 12-24 hours prior to the assay.

Resuspend the starved cells in serum-free medium at a concentration of 1 x 10^5 to 2 x 10^5

cells/mL.

Add 200 µL of the cell suspension to the upper chamber of a Transwell insert (8 µm pore

size).

In the lower chamber, add 600 µL of complete growth medium (containing 10% FBS as a

chemoattractant).

Incubate the plate at 37°C and 5% CO2 for 8-24 hours.

After incubation, remove the non-migrated cells from the upper surface of the insert with a

cotton swab.

Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for

15-20 minutes.

Stain the cells with 0.1% crystal violet for 20-30 minutes.

Gently wash the inserts with PBS.

Count the number of migrated cells in several random fields under a microscope.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1674368?utm_src=pdf-body
https://bio-protocol.org/exchange/minidetail?id=9893544&type=30
https://www.frontiersin.org/journals/neurology/articles/10.3389/fneur.2025.1665835/full
https://www.dovepress.com/cms1-ribosomal-small-subunit-homolog-promotes-hcc-proliferation-and-mi-peer-reviewed-fulltext-article-JHC
https://www.benchchem.com/product/b1674368?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674368?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vivo Tumor Model
This protocol describes the intraperitoneal injection of ID-8 cells to establish a tumor model in

C57BL/6 mice.

Culture ID-8 cells to 80-90% confluency.

Harvest the cells using Trypsin-EDTA and wash twice with sterile PBS.

Resuspend the cells in sterile PBS or serum-free medium at a concentration of 1 x 10^7

cells/mL.

Inject 0.5 mL of the cell suspension (5 x 10^6 cells) intraperitoneally into 6-8 week old female

C57BL/6 mice.

Monitor the mice for signs of tumor development, such as abdominal distention due to

ascites formation. Tumor growth can be monitored using bioluminescence imaging if

luciferase-expressing ID-8 cells are used.[10]

Tumors and ascites typically develop within several weeks.

Signaling Pathways and Experimental Workflows
PI3K/Akt Signaling Pathway in Ovarian Cancer
The PI3K/Akt signaling pathway is frequently hyperactivated in ovarian cancer and plays a

crucial role in cell proliferation, survival, and drug resistance.[11]
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Caption: PI3K/Akt signaling pathway in ovarian cancer.

Experimental Workflow for In Vivo Studies
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The following diagram outlines a typical workflow for conducting in vivo studies using the ID-8
cell line.
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Caption: Workflow for an in vivo ID-8 tumor model experiment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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